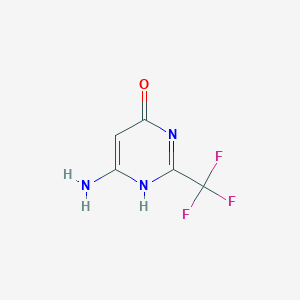
2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes: The synthesis typically involves the use of starting materials that undergo a series of chemical reactions, such as alkylation, halogenation, and condensation reactions.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions may require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays to study its effects on different biological systems.
Industry: It may be used in the production of materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds typically exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its strong oxidizing properties.
Compound B: Used in various reduction reactions.
Compound C: Commonly used in substitution reactions.
Each of these compounds has distinct properties and applications, making “this compound” unique in its specific uses and potential benefits.
Properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClFN2O2/c18-12-7-9(5-6-13(12)19)21-14(8-20)15-16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSNLOQMUIFYHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)F)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)F)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789391.png)

![4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B7789405.png)
![4-{[ethyl(2-hydroxyethyl)amino]methyl}-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7789409.png)

![6-methyl-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B7789420.png)






![2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7789457.png)

